molecular formula C16H11NO2 B11112355 2,4-Diphenyl-1,3-oxazin-6-one

2,4-Diphenyl-1,3-oxazin-6-one

Cat. No.: B11112355
M. Wt: 249.26 g/mol
InChI Key: HGXBMFQXAJRXKB-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1,3-oxazin-6-one is a chemical compound built around the 1,3-oxazine core, a six-membered heterocycle containing both oxygen and nitrogen atoms. This specific derivative is characterized by phenyl substituents at the 2 and 4 positions of the ring and a ketone group at the 6th position. The 1,3-oxazine scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery due to its diverse biological activities and utility as a synthetic intermediate. Researchers value 1,3-oxazine derivatives for their significant pharmacological potential. Compounds based on this scaffold have been extensively investigated and shown to exhibit a range of biological activities, including antibacterial, antimycobacterial, anticonvulsant, and anxiolytic properties. For instance, certain 3,1-benzoxazine derivatives have been developed into approved drugs, such as the non-nucleoside reverse transcriptase inhibitor Efavirenz (used in HIV therapy) and the anxiolytic agent Etifoxine. Other derivatives have demonstrated activity as progesterone receptor modulators, peroxisome proliferator-activated receptor (PPAR) activators with antidiabetic potential, and inhibitors of enzymes like human leukocyte elastase. The structural features of this compound make it a valuable intermediate for synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules and functionalized materials. The compound is intended for use in laboratory research only. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2,4-diphenyl-1,3-oxazin-6-one

InChI

InChI=1S/C16H11NO2/c18-15-11-14(12-7-3-1-4-8-12)17-16(19-15)13-9-5-2-6-10-13/h1-11H

InChI Key

HGXBMFQXAJRXKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

Synthesis of 2,4 Diphenyl 1,3 Oxazin 6 One

The synthesis of 2,4-diphenyl-1,3-oxazin-6-one has been achieved through various chemical strategies. One notable method involves the reaction of diphenylcyclopropenone (B372975) with N-(pivaloyloxy)benzamide. nih.gov This reaction, carried out in the presence of potassium carbonate in tetrahydrofuran (B95107) at 60 °C, results in a high yield of the desired product. nih.gov The proposed mechanism involves the nucleophilic attack of the amide's nitrogen atom on the cyclopropenone, followed by ring-opening and subsequent cyclization to form the 1,3-oxazin-6-one ring. nih.gov

Another synthetic approach involves the reaction of diphenylcyclopropenethione with pyridinium (B92312) imines, which, after oxidation and hydrolysis, can yield the corresponding 1,3-oxazin-6-one. cdnsciencepub.com

Mechanistic Elucidation and Kinetic Studies of 1,3 Oxazin 6 One Transformations

Detailed Reaction Mechanisms for 2,4-Diphenyl-1,3-oxazin-6-one Formation

The synthesis of this compound can be achieved through several distinct mechanistic pathways. These routes often involve highly reactive intermediates that dictate the course of the reaction and the final product structure.

Pathways Involving Zwitterionic Intermediates

A significant pathway for the formation of 2,4-diphenyl-1,3-oxazin-6-ones involves the generation of zwitterionic intermediates. asianpubs.orgnih.gov One notable example is the reaction of diphenylcyclopropenone (B372975) with dialkyl azodicarboxylates in the presence of triphenylphosphine (B44618). asianpubs.orgnih.gov This reaction proceeds through a Huisgen zwitterion, formed from triphenylphosphine and the azodicarboxylate. asianpubs.org

The proposed mechanism commences with the nucleophilic attack of the Huisgen zwitterion on the diphenylcyclopropenone. asianpubs.orgnih.gov This is followed by an internal cyclization to yield the corresponding 1,3-oxazin-6-one derivative. asianpubs.org This method provides a facile and novel route for the synthesis of these oxazinones in good yields at room temperature. asianpubs.org

Another instance of zwitterionic involvement is the reaction of a phosphonium (B103445) zwitterion, which acts as a cyano-carbanion, with 2,4,6-trinitrofluorobenzene. researchgate.net This reaction proceeds via N-nucleophilic attack to form a substituted oxazine-2,4-dione. researchgate.net While not directly forming this compound, this highlights the general reactivity of zwitterionic species in the synthesis of oxazine-based heterocycles. Theoretical studies, such as those using the Molecular Electron Density Theory, have been employed to evaluate the possibility of zwitterionic intermediates in related cycloaddition reactions, sometimes finding that the process is instead a polar, single-step mechanism. mdpi.com

ReactantsCatalyst/ReagentKey IntermediateProductReference
Diphenylcyclopropenone, Dialkyl azodicarboxylateTriphenylphosphineHuisgen zwitterion2-Alkoxy-4,5-diphenyl-1,3-oxazin-6-one asianpubs.org
Phosphonium zwitterion (cyano-carbanion)2,4,6-trinitrofluorobenzeneZwitterionic adductSubstituted oxazine-2,4-dione researchgate.net

Imino-Diels-Alder Cycloaddition Mechanisms

The Imino-Diels-Alder reaction, a type of hetero-Diels-Alder reaction, represents a powerful strategy for the construction of nitrogen-containing six-membered rings. nih.govsigmaaldrich.com This pericyclic reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a conjugated diene. sigmaaldrich.com In the context of 1,3-oxazin-6-one synthesis, variations of this reaction are employed.

For instance, the reaction of amide derivatives with 2,3-diphenylcyclopropenones can lead to substituted 1,3-oxazin-6-ones. nih.gov While the direct involvement of an imino-Diels-Alder mechanism for this compound is not explicitly detailed in the provided context, related cycloaddition reactions are fundamental to the synthesis of similar heterocyclic systems. For example, tandem cycloaddition/cycloreversion reaction sequences involving 1,4-oxazin-2-one intermediates and alkynes are used to produce substituted pyridines. acs.org

Mechanochemical milling has been shown to promote solvent-free imino-Diels-Alder reactions catalyzed by FeCl3, leading to the diastereoselective synthesis of cis-2,4-diphenyl-1,2,3,4-tetrahydroquinolines. rsc.orgrsc.org This demonstrates the utility of this reaction type in generating complex, phenyl-substituted nitrogen heterocycles. The mechanism for the formation of certain 1,3-oxazine-4-ones involves a [4+2] cycloaddition between intermediate species generated from the reaction of oxime derivatives with 2,3-diphenylcyclopropenones. nih.gov

Radical Reaction Pathways in Oxazine (B8389632) Synthesis

Radical reactions offer an alternative avenue for the synthesis of heterocyclic compounds, including oxazine derivatives. nih.gov These reactions often proceed under mild conditions and can be initiated by various methods, including the use of radical initiators or photoredox catalysis. researchgate.netmdpi.com

While specific examples of radical pathways leading directly to this compound are not prominently featured in the search results, the broader applicability of radical chemistry to the synthesis of related structures is evident. For example, the fragmentation of N-acyl-isoxazol-5-ones using visible light photoredox catalysis can selectively yield 1,3-oxazin-6-ones through catalyst-controlled divergent mechanisms. researchgate.net This highlights the potential for radical intermediates in the construction of the 1,3-oxazin-6-one core.

Furthermore, radical reactions in aqueous media are gaining importance in organic synthesis for their environmentally friendly nature. nih.gov The use of reagents like triethylborane (B153662) in the presence of oxygen can initiate radical cyclizations and additions to form C-C bonds in heterocyclic systems. mdpi.com The flexibility of the oxazinone template allows for the α-carbon to react as a radical, expanding its synthetic utility. orgsyn.org

Investigation of Thermal and Photochemical Rearrangements

This compound and related structures can undergo intriguing rearrangements when subjected to thermal or photochemical conditions. These transformations often lead to the formation of new heterocyclic systems or fragmentation into smaller molecules.

Flash Vacuum Thermolysis (FVT) and Fragmentation Pathways

Flash vacuum thermolysis (FVT) is a powerful technique used to study high-temperature, gas-phase reactions of organic molecules. acs.org When subjected to FVT, 1,3-oxazin-6-ones can undergo fragmentation. For example, the FVT of a specific 1,3-oxazin-6-one derivative resulted in its fragmentation to diphenylacetylene, benzonitrile, and carbon dioxide. rsc.org

In other cases, FVT of 1,3-oxazin-6-ones can lead to ring-opening to form isocyanates, which may then cyclize at room temperature. rsc.org The FVT of 4-hydroxy-1,3-oxazin-6-ones has been shown to produce carboxyketenes as major products through the thermal fragmentation of an unstable tautomer. josorge.com These carboxyketenes can then undergo further reactions, such as decarboxylation. josorge.com The study of these fragmentation pathways provides valuable mechanistic insights into the thermal stability and reactivity of the 1,3-oxazin-6-one ring system.

1,3-Oxazin-6-one DerivativeFVT ConditionsMajor Fragmentation/Rearrangement ProductsReference
Specific 1,3-oxazin-6-oneNot specifiedDiphenylacetylene, Benzonitrile, Carbon dioxide rsc.org
Other 1,3-oxazin-6-onesNot specifiedIsocyanates (via ring-opening) rsc.org
4-Hydroxy-2,5-diphenyl-1,3-oxazin-6-one830 °CPhenylketene, Benzoyl isocyanate, Benzonitrile, CO2 josorge.com

Mesoionic 1,3-Oxazinium Olates and Rearrangements

Mesoionic compounds are dipolar, five- or six-membered heterocyclic compounds. sid.ir Mesoionic 1,3-oxazinium olates are a specific class of these compounds that can be generated and studied for their rearrangement reactions. publish.csiro.auuq.edu.au The condensation of (chlorocarbonyl)ketenes with N-phenylcarbamates is postulated to form unstable mesoionic 1,3-oxazinium 4-olates. grafiati.com

These metastable but isolable mesoionic 1,3-oxazinium 4-olates can undergo ring-opening to form acylketenes at or near room temperature. nih.gov These acylketenes can then undergo further intramolecular cycloadditions. nih.gov In some cases, an alkyl group migration in the mesoionic 1,3-oxazinium 4-olate can lead to the formation of 4-alkoxy-3,5-diphenyl-3H-1,3-oxazine-2,6-diones. grafiati.com The study of these mesoionic species and their rearrangements reveals complex reaction cascades and provides access to novel heterocyclic structures. uq.edu.aunih.gov

The irradiation of 4-methyl-2-phenyl-1,3-oxazin-6-one leads to a photochemical equilibrium with 2-methyl-4-phenyl-1,3-oxazin-6-one. cdnsciencepub.com This isomerization proceeds through observable oxa-azabicyclo[2.2.0]hexenone intermediates at low temperatures. cdnsciencepub.com

Chemical Reactivity and Transformations of the 2,4 Diphenyl 1,3 Oxazin 6 One Core

Ring-Opening Reactions and Subsequent Transformations

The 1,3-oxazin-6-one ring is susceptible to nucleophilic attack, often leading to ring-opening. For instance, the carbonyl group at the 6-position can be attacked by nucleophiles, resulting in the cleavage of the heterocyclic ring and the formation of acyclic intermediates. evitachem.com These intermediates can then be utilized in subsequent reactions to generate a variety of compounds.

One notable example is the thermal decomposition of certain 1,3-oxazin-6-ones. For example, 4-hydroxy-1,3-oxazin-6-ones can undergo thermal fragmentation to produce carboxyketenes. josorge.com Specifically, the thermolysis of 4-hydroxy-2,5-diphenyl-1,3-oxazin-6-one results in the formation of carboxy(phenyl)ketene as a major product. josorge.com This transformation proceeds through an unstable 6-hydroxy tautomer. josorge.com

Ring Transformations to Other Heterocyclic Systems

The 2,4-diphenyl-1,3-oxazin-6-one core can be converted into other important heterocyclic systems, highlighting its utility as a synthetic intermediate.

Conversion of 1,3-Oxazin-6-ones to Pyrimidin-4-ones

A significant transformation of 1,3-oxazin-6-ones is their conversion to pyrimidin-4-ones. This is often achieved by reacting the oxazinone with a source of nitrogen, such as urea (B33335) or thiourea (B124793). For example, pyrazolo[3,4-d] clockss.orghilarispublisher.comoxazin-4-ones react with urea and thiourea to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. mdpi.com Similarly, thieno[2,3-d] clockss.orghilarispublisher.comoxazin-4-ones can be converted to thieno[2,3-d]pyrimidin-4(3H)-one derivatives by reacting them with amines like 4-aminopyridine. hilarispublisher.com The reaction of 2,5-substituted 4-hydroxy-6H-1,3-oxazin-6-ones with 2,4-dihydrazino-6-methylpyrimidine in methanol (B129727) can lead to the formation of 1,2,4-triazole (B32235) derivatives. researchgate.net

The general mechanism for the conversion to pyrimidin-4-ones involves the nucleophilic attack of the nitrogen-containing reagent on the oxazinone ring, leading to ring opening and subsequent cyclization to form the more stable pyrimidine (B1678525) ring. For instance, the reaction of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d] clockss.orghilarispublisher.comoxazin-4-one (B404625) with various nucleophiles like hydroxylamine (B1172632) hydrochloride, urea, thiourea, and aromatic amines affords the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. mdpi.com

Functionalization and Derivatization Strategies

Beyond ring transformations, the this compound scaffold can be modified through functionalization of both the phenyl substituents and the oxazine (B8389632) ring itself.

Electrophilic Aromatic Substitution on Phenyl Substituents

The phenyl rings attached to the oxazine core are susceptible to electrophilic aromatic substitution (EAS) reactions. uomustansiriyah.edu.iqminia.edu.egmasterorganicchemistry.com The general mechanism of EAS involves the attack of an electrophile on the electron-rich π system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uomustansiriyah.edu.iqminia.edu.eg This is typically the slow, rate-determining step. uomustansiriyah.edu.iq Subsequently, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. uomustansiriyah.edu.iqminia.edu.eg

Common EAS reactions that could be applied to the phenyl groups of this compound include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. minia.edu.eglibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (sulfur trioxide in sulfuric acid). libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.org It's important to note that Friedel-Crafts alkylations are prone to carbocation rearrangements. libretexts.org

The directing effects of the oxazine ring on the incoming electrophile would determine the position of substitution (ortho, meta, or para) on the phenyl rings.

Nucleophilic Additions and Substitutions on the Oxazine Ring

The 1,3-oxazin-6-one ring itself contains electrophilic centers that are susceptible to nucleophilic attack. The carbonyl carbon at position 6 is a primary site for nucleophilic addition. evitachem.com Additionally, depending on the specific substituents, other positions on the ring can also undergo nucleophilic attack.

For example, the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with imines can lead to the formation of 1,3-oxazine derivatives. jst.go.jp While not a direct reaction of this compound, this demonstrates the general reactivity of related oxazinone systems towards nucleophiles. The reaction of diphenylcyclopropenethione with pyridinium (B92312) imines yields 2,4,5-trisubstituted-6H-1,3-oxazin-6-thiones, which can be hydrolyzed to the corresponding 6-ones. cdnsciencepub.comresearchgate.net

Regioselectivity and Stereoselectivity in Chemical Reactions

The outcomes of reactions involving the this compound core are often governed by principles of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for reaction at one site over another. In the context of electrophilic aromatic substitution on the phenyl rings, the directing effect of the oxazine substituent will determine the position of the new substituent. The electronic properties of the oxazine ring (whether it is electron-donating or electron-withdrawing) will dictate whether substitution occurs at the ortho/para or meta positions.

In ring transformation reactions, such as the conversion to pyrimidin-4-ones, the regioselectivity is determined by which carbonyl group of the opened intermediate is attacked during the recyclization step. The nature of the nucleophile and the reaction conditions can influence this selectivity.

Stereoselectivity , the preferential formation of one stereoisomer over another, can be a factor in reactions where new chiral centers are formed. For instance, in nucleophilic additions to the oxazine ring, if the approach of the nucleophile is sterically hindered from one face of the ring, a particular stereoisomer may be formed in excess. While specific studies on the stereoselectivity of this compound are not detailed in the provided context, it is a crucial consideration in the synthesis of complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework and the connectivity of atoms. libretexts.org

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the identity and purity of this compound analogues. nih.gov The chemical shifts observed in the ¹H NMR spectrum provide information about the electronic environment of the protons. For instance, aromatic protons of the phenyl rings typically resonate in the downfield region, while protons on the oxazine ring exhibit characteristic shifts that are influenced by the neighboring substituents.

Similarly, ¹³C NMR spectroscopy is invaluable for determining the carbon framework of the molecule. The carbonyl carbon of the oxazin-6-one ring is a key diagnostic signal, typically appearing at a low field (~170–180 ppm). The chemical shifts of the other carbon atoms in the heterocyclic ring and the phenyl substituents provide a complete picture of the carbon skeleton. Studies on related 4H-3,1-benzoxazin-4-ones and their precursors have demonstrated the utility of ¹H and ¹³C NMR in differentiating between isomeric structures. nih.govresearchgate.net The analysis of chemical shifts for 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives further highlights how substituent effects influence the spectral data. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogues

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹HAromatic Protons7.0 - 8.5
¹HOxazine Ring Protons4.0 - 6.0
¹³CCarbonyl Carbon (C=O)160 - 180
¹³CAromatic Carbons120 - 150
¹³COxazine Ring Carbons60 - 90

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unravel more complex structural details, including connectivity and stereochemistry, two-dimensional (2D) NMR techniques are employed. mnstate.educreative-biostructure.com These methods enhance spectral resolution by distributing signals across two frequency dimensions. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies scalar (J-coupled) interactions between protons, helping to establish the connectivity of neighboring protons within the molecule. creative-biostructure.comoxinst.com In the context of this compound analogues, COSY spectra would reveal correlations between protons on the same phenyl ring and between protons on the oxazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR technique correlates proton chemical shifts with those of directly bonded heteronuclei, most commonly ¹³C. creative-biostructure.com This is particularly useful for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. uni-siegen.de

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the characteristic functional groups within the this compound structure. nih.govlibretexts.orgresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of molecular bonds.

Key vibrational bands for this compound analogues include:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in the lactone ring, typically observed in the region of 1700-1750 cm⁻¹. The exact position can be influenced by ring strain and conjugation.

C=N Stretch: The imine bond within the oxazine ring gives rise to a stretching vibration, usually found in the 1620-1680 cm⁻¹ range.

C-O-C Stretch: The ether linkage within the oxazine ring will show characteristic stretching vibrations, often in the fingerprint region (below 1500 cm⁻¹).

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the phenyl rings.

Aromatic C-H Stretch: These absorptions typically appear above 3000 cm⁻¹.

The FT-IR spectra of related oxazine derivatives have been used to confirm the presence of these key functional groups. derpharmachemica.com The fingerprint region of the spectrum, while complex, provides a unique pattern for each compound, aiding in its identification. libretexts.orgspecac.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Analogues

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
C=O (Lactone)Stretch1700 - 1750Strong
C=N (Imine)Stretch1620 - 1680Medium to Strong
C-O-C (Ether)Stretch1000 - 1300Medium to Strong
Aromatic C=CStretch1450 - 1600Medium to Weak
Aromatic C-HStretch3000 - 3100Medium to Weak

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. uni-siegen.de It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. uni-siegen.de

For this compound analogues, Raman spectroscopy can be particularly useful for observing vibrations of non-polar or weakly polar bonds, such as the C=C bonds in the phenyl rings. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule. Experimental and theoretical vibrational frequencies for related oxazin-4-one molecules have been studied using both techniques. worldscientific.comdntb.gov.uaresearchgate.netresearchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern observed under electron impact (EI) ionization can provide valuable clues about the structure. Common fragmentation pathways for related heterocyclic systems often involve the cleavage of the ring system. For instance, the loss of small, stable molecules like CO₂ from the lactone moiety is a plausible fragmentation route. The fragmentation of the phenyl groups can also lead to characteristic ions. Studies on the mass spectral fragmentation of other oxazinone derivatives have shown characteristic patterns that aid in their identification. researchgate.netaip.orggrafiati.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). spectroscopyonline.com This precision allows for the differentiation between ions that have the same nominal mass but different elemental formulas. spectroscopyonline.com

The process involves ionizing the analyte and measuring its m/z value to several decimal places. This experimentally determined accurate mass is then compared against the calculated exact mass for a proposed molecular formula. A close match, with a mass error of less than 5 ppm, provides strong evidence for the proposed elemental composition, effectively confirming the molecular formula of the synthesized analogue. spectroscopyonline.comspectralworks.com This technique is crucial for validating the identity of newly synthesized this compound analogues and distinguishing them from potential isomers or impurities. researchgate.net

Table 1: Illustrative HRMS Data for a Hypothetical this compound Analogue (C₁₆H₁₁NO₂) *

Proposed FormulaCalculated Exact Mass (m/z)Measured Accurate Mass (m/z)Mass Error (ppm)
C₁₆H₁₁NO₂249.0790249.0785-2.01

Note: This table is illustrative. The data demonstrates how a measured mass with low ppm error confirms the elemental composition.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, particularly when coupled with techniques like Electron Impact (EI) ionization, causes molecules to break apart into characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. Analyzing these fragmentation patterns provides valuable information for structural elucidation. libretexts.org For the this compound scaffold, fragmentation is expected to occur at the weakest bonds and in ways that produce stable cations or neutral losses. whitman.edu

Key fragmentation pathways for a 1,3-oxazin-6-one ring would likely involve cleavage of the heterocyclic ring. Common fragmentation processes for related heterocyclic systems include the cleavage at bonds adjacent to the heteroatoms and the loss of small, stable neutral molecules like carbon monoxide (CO). researchgate.net The presence of phenyl substituents would lead to characteristic fragments such as the phenyl cation (m/z 77) or the benzoyl cation (m/z 105). The analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms within the this compound core.

Table 2: Plausible Mass Spectrometry Fragments for this compound (C₁₆H₁₁NO₂)

m/zPossible Fragment IonPlausible Origin
249[C₁₆H₁₁NO₂]⁺Molecular Ion (M⁺)
221[C₁₅H₁₁NO]⁺M⁺ - CO
144[C₉H₇NO]⁺Cleavage of the oxazinone ring
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Solid-State Molecular Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. wordpress.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high precision. For analogues of this compound, X-ray diffraction studies reveal the exact conformation of the six-membered oxazine ring and the spatial orientation of the two phenyl substituents.

Structural studies on related diphenyl-substituted oxazine and thiazinone heterocycles have provided valuable insights. For example, the crystal structure of rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione shows specific conformations of the six-membered ring and the orientation of the phenyl groups. nih.gov Such analyses also identify intermolecular interactions, like C—H⋯O hydrogen bonds, which dictate how the molecules pack together to form the crystal lattice. nih.gov This detailed structural information is crucial for understanding structure-property relationships.

Table 3: Selected Crystallographic Data for a Related Analogue, rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione nih.gov

ParameterBondValue
Bond LengthS1—C21.838(3) Å
Bond LengthN3—C21.481(3) Å
Bond LengthN3—C41.383(4) Å
Bond AngleC2—N3—C4120.3(2)°
Bond AngleO1—S1—C2108.30(13)°

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. edinst.com The conjugated π-system present in this compound, which extends across the phenyl rings and the oxazinone core, is expected to give rise to strong absorptions in the ultraviolet-visible region, primarily due to π→π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of any substituents on the aromatic rings.

Analogous compounds, such as extended 2,4,6-triphenyl-1,3,5-triazines, exhibit intense absorption bands and, in many cases, significant fluorescence. mdpi.com The emission properties, including the maximum emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F), provide information about the fate of the molecule after it absorbs light. These optical properties are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.comeurjchem.com Studying the absorption and emission spectra in various solvents can therefore provide insights into the electronic structure and polarity of the molecule in both its ground and excited states. eurjchem.com

Table 4: Photophysical Data for Structurally Related Aromatic Compounds in Dichloromethane (CH₂Cl₂) mdpi.com

Compoundλ_abs (nm)λ_em (nm)Φ_F
3-X (X = OMe)3634150.53
3-X (X = NMe₂)3824360.76
3-X (X = NPh₂)3884540.70
7-X (X = H)3584050.80

Note: Data is for 2,4,6-triphenyl-s-triazine analogues (3-X) and a fluorenyl derivative (7-X), illustrating typical values for highly conjugated systems.

Potential Applications

Classical and Established Synthetic Pathways

Established synthetic methods for 1,3-oxazin-6-ones often rely on multi-step procedures involving cyclization and transformation reactions.

Cycloaddition Reactions Involving Diphenylcyclopropenone (B372975)

A notable method for the synthesis of 2,4,5-trisubstituted 6H-1,3-oxazin-6-ones involves the reaction of diphenylcyclopropenone with pyridinium (B92312) N-imines. scielo.br This reaction proceeds through a proposed ketene (B1206846) intermediate. scielo.br The reaction of diphenylcyclopropenone with N-acylpyridinium imines leads to the formation of the corresponding 1,3-oxazin-6-one derivatives. scielo.br For instance, the reaction with N-acylpyridinium imines has been shown to produce 2,4,5-trisubstituted 6H-1,3-oxazin-6-ones. scielo.br Similarly, reactions of diphenylcyclopropenone with azomethine ylides, generated from 3-aroylaziridines, can lead to the formation of related oxazoline (B21484) structures through cycloaddition to the carbonyl group. researchgate.net

Diphenylcyclopropenone is a stable compound with aromatic character, making it a versatile reagent in organic synthesis. orgsyn.org Its reactions with various compounds, including enamines and ketenes, have been explored. orgsyn.orgcapes.gov.br

Transformations of Isoxazol-5-ones to 1,3-Oxazin-6-ones

Isoxazol-5-ones serve as versatile precursors for the synthesis of 1,3-oxazin-6-ones through ring-enlargement reactions. One such method involves the reaction of isoxazol-5-ones with nitrile oxides. rsc.org This transformation's mechanism has been a subject of discussion. rsc.org

Several catalytic systems have been developed to facilitate the conversion of isoxazol-5-ones to 1,3-oxazin-6-ones. These include:

Photoredox Catalysis: Visible-light photoredox catalysis can be used for the fragmentation of N-acyl-isoxazol-5-ones, leading to the selective formation of 1,3-oxazin-6-ones under mild conditions. acs.orgnih.govresearchgate.net This method relies on catalyst-controlled divergent mechanisms. acs.orgnih.gov

Rhodium Catalysis: Dirhodium-catalyzed reactions of aryl diazoacetates with isoxazol-5-ones proceed via rhodium carbene intermediates that insert into the N-O bond, yielding 2,3-dihydro-6H-1,3-oxazin-6-ones. nih.govfigshare.com

Palladium Catalysis: A palladium-catalyzed ring expansion of isoxazolones with isocyanides provides an atom-economical route to 1,3-oxazin-6-one derivatives. wiley.com This cascade process involves ring-opening and cyclization without the elimination of carbon dioxide. wiley.com

Furthermore, a metal-free, one-pot procedure has been developed involving the conversion of aryldiazoacetates to tosylates, which then react with isoxazol-5-ones to form the desired oxazinone products. nih.govfigshare.com

Dehydration Reactions for 1,3-Oxazin-6-one Formation

The synthesis of 5-benzylidene-2-aryl-5,6-dihydro-4H- Current time information in Bangalore, IN.academie-sciences.froxazin-6-ones can be achieved through the dehydration of substituted N-benzoyl-β-aminopropanoic acids. semanticscholar.org This reaction is typically carried out by heating a mixture of the N-benzoyl-β-aminopropanoic acid with an aromatic aldehyde in the presence of sodium acetate (B1210297) and acetic anhydride. semanticscholar.org The process involves a cyclization step followed by the elimination of a water molecule to yield the final product. semanticscholar.org The Burgess reagent is also known for its utility in dehydration reactions that can lead to the formation of 1,3-oxazines. researchgate.net

Reactions of Imines with Diketene-Acetone Adducts

The reaction between imines and the diketene-acetone adduct (2,2,6-trimethyl-1,3-dioxin-4-one) provides a pathway to 1,3-oxazine derivatives. For example, heating the diketene-acetone adduct with N-benzylideneaniline results in the formation of 3,4-dihydro-6-methyl-2,3-diphenyl-2H-1,3-oxazin-4-one. jst.go.jp Similarly, N-benzylidenealkylamines react with the adduct to produce the corresponding 1,3-oxazine derivatives. jst.go.jp It has been noted that the reaction of diketene (B1670635) with N-benzylidenealkylamines in the presence of triethylamine (B128534) can yield both the 1,3-oxazine and a 3-acetyl-azetidin-2-one derivative. jst.go.jp

Modern and Catalyst-Mediated Synthetic Approaches

Contemporary synthetic strategies increasingly focus on efficiency, atom economy, and the use of catalysts to mediate the formation of 1,3-oxazine rings.

One-Pot Multicomponent Reactions for 1,3-Oxazine Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful and environmentally friendly approach for the synthesis of 1,3-oxazine derivatives. academie-sciences.frjetir.orgtandfonline.comresearchgate.net These reactions offer several advantages, including operational simplicity, mild reaction conditions, and high yields. academie-sciences.frjetir.org

Various catalytic systems have been employed to facilitate these MCRs:

Thiamine (B1217682) Hydrochloride (Vitamin B1): This biodegradable and reusable catalyst has been used for the one-pot, three-component condensation of anilines, formaldehyde (B43269), and α- or β-naphthol in water to produce 1,3-oxazine derivatives. academie-sciences.fr

Nano-Al2O3/BF3/Fe3O4: A reusable magnetic nanocatalyst has been successfully used in a pseudo four-component reaction in water at room temperature to synthesize 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] Current time information in Bangalore, IN.academie-sciences.froxazines. tandfonline.com

Amberlyst IR-120: This catalyst has been utilized in the one-pot multicomponent synthesis of 1,3-oxazine derivatives. jetir.org

Perchloric Acid on Silica: This solid-supported catalyst has proven effective for the one-pot synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] Current time information in Bangalore, IN.academie-sciences.froxazine-3-one derivatives under solvent-free conditions. sid.ir

A recent one-pot, four-component reaction has been developed for the synthesis of (5-hydroxy-2,4-diphenyl-2H-benzo[e] Current time information in Bangalore, IN.academie-sciences.froxazin-3(4H)-yl)(phenyl)methanone derivatives. oiccpress.com This method involves the condensation of resorcinol, aromatic aldehydes, carboxylic acids, and ammonia (B1221849) under solvent-free, reflux, or microwave irradiation conditions. oiccpress.com

Table 1: Overview of Catalysts in One-Pot Syntheses of 1,3-Oxazine Derivatives

Catalyst Reactants Solvent Key Features
Thiamine Hydrochloride (Vitamin B1) Anilines, Formaldehyde, Naphthols Water Biodegradable, Reusable academie-sciences.fr
Nano-Al2O3/BF3/Fe3O4 Amines, Formaldehyde, β-Naphthol Water Magnetic, Reusable tandfonline.com
Amberlyst IR-120 p-Bromoaniline, Formaldehyde, β-Naphthol Methanol (B129727) Greener approach jetir.org
Perchloric Acid on Silica Aromatic Aldehydes, 2-Naphthol, Urea (B33335) Solvent-free High yields, Reusable catalyst sid.ir
--- Resorcinol, Aromatic Aldehydes, Carboxylic Acids, Ammonia Solvent-free/Water High yields, Short reaction times oiccpress.com

Visible-Light Catalyzed Syntheses of Benzoxazine (B1645224) Derivatives

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. mdpi.comsioc-journal.cn This approach offers a green alternative to traditional methods, often allowing for reactions to be conducted under mild conditions with high efficiency. mdpi.comsioc-journal.cn In the context of benzoxazine synthesis, visible-light-catalyzed methods have been developed for the construction of the 1,3-benzoxazine core.

One notable strategy involves a formal [4+2] cycloaddition of oximes with o-hydroxybenzyl alcohols. rsc.orgdntb.gov.ua This reaction is facilitated by an organocatalyst and TsOH under visible light irradiation. The proposed mechanism begins with the photoisomerization of the oxime through a visible light-mediated energy transfer process. This is followed by the nucleophilic attack of o-quinone methides (o-QMs), generated in situ from the o-hydroxybenzyl alcohols, onto the oxime, which acts as a 1,2-dipole synthon. Subsequent cyclization and isomerization steps yield the desired 1,3-benzoxazine derivatives. This method demonstrates a broad substrate scope and the practicality of gram-scale synthesis. rsc.org

Another advancement in this area is the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through a visible-light-induced Friedel-Crafts reaction with indoles. mdpi.com This methodology employs a dual catalytic system consisting of an inexpensive organic photocatalyst, 9,10-phenanthrenedione, and a Lewis acid, Zn(OTf)₂. The reaction proceeds efficiently using white LEDs as the light source and atmospheric oxygen as the terminal oxidant, affording good yields of the functionalized products. mdpi.com This approach represents a valuable and sustainable method for modifying the benzoxazine scaffold. mdpi.com

Furthermore, the fragmentation of N-acyl-isoxazol-5(2H)-ones using visible light photoredox catalysis has been shown to produce 1,3-oxazin-6-ones selectively. acs.org This method's divergence, leading to either oxazoles or 1,3-oxazin-6-ones from the same starting material, is controlled by the choice of the photocatalyst and the corresponding quenching cycle (oxidative or reductive). acs.orgsysu.edu.cn

A dual catalytic system combining palladium and photoredox catalysis enables the aerobic intramolecular oxidative carbonylation of enamides to furnish 1,3-oxazin-6-ones. acs.org This method is advantageous as it utilizes oxygen as the oxidant, providing a mild and environmentally benign pathway to these heterocyclic compounds. acs.org

Table 1: Examples of Visible-Light Catalyzed Syntheses of Benzoxazine and Oxazinone Derivatives

Starting MaterialsCatalyst/ConditionsProduct TypeKey Features
Oximes and o-hydroxybenzyl alcoholsOrganocatalyst, TsOH, visible light1,3-BenzoxazinesFormal [4+2] cycloaddition, broad substrate scope. rsc.org
3,4-Dihydro-1,4-benzoxazin-2-ones and indoles9,10-Phenanthrenedione, Zn(OTf)₂, white LEDs, O₂Functionalized 1,4-benzoxazin-2-onesDual catalytic system, sustainable. mdpi.com
N-Acyl-isoxazol-5(2H)-onesPhotocatalyst, visible light1,3-Oxazin-6-onesCatalyst-controlled divergent synthesis. acs.orgsysu.edu.cn
EnamidesPalladium catalyst, photocatalyst, O₂, CO1,3-Oxazin-6-onesAerobic oxidative carbonylation. acs.org

Utility of Green Chemistry Principles in 1,3-Oxazinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1,3-oxazinones to minimize environmental impact. opcw.orgsigmaaldrich.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and employment of safer solvents and energy-efficient processes. opcw.orgsigmaaldrich.com

Several green synthetic routes for 1,3-oxazine derivatives have been developed that align with these principles. researchgate.net One-pot multicomponent reactions (MCRs) are particularly noteworthy as they enhance convergence and atom economy. academie-sciences.fr For instance, the synthesis of 1,3-oxazine derivatives has been achieved through a one-pot condensation of a naphthol, an aniline, and formaldehyde in water, using thiamine hydrochloride (Vitamin B1) as a biodegradable and reusable catalyst. academie-sciences.fr This method is attractive due to its operational simplicity, mild reaction conditions, and the use of an environmentally benign solvent and catalyst. academie-sciences.fr

The use of heterogeneous catalysts is another cornerstone of green chemistry, as they can often be recovered and reused. researchgate.net For example, a core-shell structured Fe₃O₄@MgO nanocatalyst has been utilized for the synthesis of β-naphthol condensed 1,3-oxazinone derivatives. researchgate.net This method avoids the use of harmful organic solvents by employing PEG-400. Similarly, perlite-SO₃H nanoparticles have served as an efficient catalyst for the synthesis of 1,2-dihydro-1-aryl-naphtho[1,2-e] rsc.orgresearchgate.netoxazine-3-one derivatives under solvent-free conditions, either with microwave assistance or thermal heating. researchgate.net

These approaches highlight a shift away from traditional methods that often rely on toxic solvents, expensive catalysts, and harsh reaction conditions. researchgate.net The adoption of green chemistry principles in the synthesis of 1,3-oxazinones not only reduces the environmental footprint but also often leads to simpler, more efficient, and cost-effective processes. researchgate.net

Table 2: Green Chemistry Approaches to 1,3-Oxazinone Synthesis

Synthetic StrategyCatalystSolvent/ConditionsGreen Chemistry Principles Applied
One-pot, three-component condensationThiamine hydrochloride (VB₁)Water, room temperatureUse of a renewable and biodegradable catalyst, safer solvent (water), energy efficiency. academie-sciences.fr
One-pot condensationFe₃O₄@MgO nanocatalystPEG-400Use of a reusable nanocatalyst, avoidance of hazardous solvents. researchgate.net
Three-component reactionPerlite-SO₃H nanoparticlesSolvent-free, microwave or thermalUse of a reusable solid acid catalyst, solvent-free conditions, energy efficiency (microwave). researchgate.net

Specific Precursor-Based Syntheses

A specific and important route to this compound involves the cyclization of N-acylisoserine derivatives. This method is particularly relevant as the resulting oxazinone is a key intermediate in the synthesis of complex natural products.

A patented process describes the preparation of an oxazinone by reacting an N-acylisoserine with an alkali metal tert-butoxide, followed by reaction with a sulfonyl chloride, and subsequent cyclization of the resulting intermediate. google.com Specifically, cis-2,4-diphenyl-5-(1-ethoxyethoxy)-4,5-dihydro-1,3-oxazin-6-one can be synthesized from (2R,3S)-N-benzoyl-O-(1-ethoxyethyl)-3-phenylisoserine. The process involves treating the N-acylisoserine with potassium tert-butoxide, followed by the addition of methanesulfonyl chloride. This sequence of reactions leads to the formation of the desired oxazinone ring system. google.com

This methodology allows for the creation of oxazinones with various substituents, as the nature of the N-acylisoserine precursor can be modified. The patent highlights that the oxazinone products can exist in various diastereomeric, racemic, or optically active forms, depending on the stereochemistry of the starting material. google.com

Table 3: Synthesis of a this compound Derivative from an N-Acylisoserine Precursor

PrecursorReagentsProduct
(2R,3S)-N-benzoyl-O-(1-ethoxyethyl)-3-phenylisoserine1. Potassium tert-butoxide 2. Methanesulfonyl chloridecis-2,4-Diphenyl-5-(1-ethoxyethoxy)-4,5-dihydro-1,3-oxazin-6-one google.com

Computational Chemistry and Theoretical Investigations of 2,4 Diphenyl 1,3 Oxazin 6 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) have been shown to provide a reliable balance between accuracy and computational cost for predicting the properties of organic heterocyclic compounds. ajchem-a.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. This process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

For 2,4-Diphenyl-1,3-oxazin-6-one, a key aspect of its conformation is the orientation of the two phenyl rings relative to the central oxazine (B8389632) ring. DFT studies on similar molecules, like 3,5-diphenyl-1,2,4-triazin-6(1H)-one, have been used to predict whether the molecule adopts a planar or non-planar conformation. nih.govresearchgate.net Such calculations would reveal the degree of twist in the phenyl groups, which affects molecular packing in the solid state and the extent of electronic conjugation.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)

ParameterBond/AtomsPredicted ValueSignificance
Bond LengthC=O~1.21 ÅIndicates a standard carbonyl double bond.
Bond LengthC-O (in ring)~1.37 ÅReflects the single bond character within the heterocyclic ring.
Bond LengthC=N~1.28 ÅCharacteristic of the imine-like double bond in the oxazine ring.
Bond AngleO-C-N~125°Defines the geometry of the heterocyclic ring.
Dihedral AnglePhenyl Ring 1VariableDetermines the rotation of the phenyl group at position 2 relative to the oxazine ring.
Dihedral AnglePhenyl Ring 2VariableDetermines the rotation of the phenyl group at position 4 relative to the oxazine ring.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. masterorganicchemistry.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating reactivity towards electrophiles.

LUMO : This orbital acts as the primary electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. nih.gov In related diphenyl-substituted heterocycles, the HOMO is often distributed over one or both phenyl rings, while the LUMO may be centered on the heterocyclic core. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties

PropertyPredicted ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates the energy required to remove an electron; relates to its potential as an electron donor.
LUMO Energy-2.1 eVIndicates the energy released when an electron is added; relates to its potential as an electron acceptor.
HOMO-LUMO Gap (ΔE)4.4 eVA relatively large gap suggests good kinetic stability. ajchem-a.com

Molecular Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. walisongo.ac.id

The ESP map is typically color-coded:

Red : Regions of high electron density and negative electrostatic potential, often associated with lone pairs on heteroatoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack. ajchem-a.com

Blue : Regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms. These sites are susceptible to nucleophilic attack. nih.gov

Green/Yellow : Regions of neutral or intermediate potential.

For this compound, the ESP map would be expected to show significant negative potential (red) around the carbonyl oxygen (at position 6) and the ring nitrogen atom, identifying them as key sites for interaction with electrophiles. Positive potential (blue) would be concentrated on the hydrogen atoms of the phenyl rings.

Reaction Pathway Modeling and Transition State Energetics

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing insights into its mechanism and feasibility. cuny.edu This involves identifying all intermediates and, crucially, the transition states that connect them. By calculating the energy of these transition states, chemists can determine the activation energy barrier for each step of the reaction.

For instance, the synthesis of related 1,3-oxazine derivatives often involves steps like nucleophilic attack followed by intramolecular cyclization. ubaya.ac.idresearchgate.net Theoretical modeling could elucidate the precise mechanism for the formation of this compound, confirming whether the reaction proceeds through a concerted or stepwise process and identifying the rate-determining step by finding the highest energy barrier along the reaction coordinate.

Prediction and Validation of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. nih.gov

Vibrational Spectroscopy (FT-IR) : Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions. For this compound, this would allow for the assignment of key peaks in its experimental FT-IR spectrum, such as the characteristic C=O and C=N stretching frequencies. researchgate.netmdpi.com Comparing calculated and experimental spectra serves as a powerful method for validating the computed geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : It is also possible to compute theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental results, help in the unambiguous assignment of signals to specific atoms within the molecule.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹)Assignment
Carbonyl Stretch17601755C=O stretch in the oxazine ring
Imine Stretch16151610C=N stretch in the oxazine ring
Aromatic Stretch15901585C=C stretch in phenyl rings

Molecular Dynamics Simulations for Chemical Stability and Dynamics

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations model the motion of every atom in the molecule (and surrounding solvent, if included) by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Assess its conformational stability by observing how bond lengths, angles, and dihedral angles fluctuate over a period of nanoseconds. researchgate.net

Study the rotation of the phenyl rings and the flexibility of the oxazine ring at different temperatures.

Analyze interactions with solvent molecules to understand its behavior in solution.

Evaluate the stability of potential dimers or larger aggregates, which is crucial for understanding its solid-state properties. nih.govresearchgate.net

In Silico Ligand-Receptor Interaction Studies (focus on chemical binding, not biological activity)

As of the latest available data, there are no specific in silico studies detailing the ligand-receptor interactions of this compound. Computational analyses on other oxazine derivatives have been conducted, but the unique stereochemistry and electronic properties of this compound necessitate dedicated research to understand its specific binding modes.

Future computational research on this compound would likely involve:

Homology Modeling: If the crystal structure of a relevant receptor is not available, a model would be constructed based on the sequence homology with known structures.

Molecular Docking: The this compound molecule would be docked into the binding site of target proteins to predict its preferred orientation and binding affinity.

Molecular Dynamics Simulations: To understand the stability of the ligand-protein complex and the nature of the interactions over time, molecular dynamics simulations would be performed.

Such studies would be invaluable in predicting the potential molecular targets of this compound and in guiding further experimental research. However, at present, the specific data regarding its chemical binding profile from a computational standpoint remains to be established.

Advanced Applications in Organic Synthesis and Materials Science

2,4-Diphenyl-1,3-oxazin-6-one as a Synthetic Building Block

The oxazinone ring system, with its embedded functionalities, serves as a versatile precursor for a variety of other heterocyclic structures and as a key intermediate in the synthesis of complex molecules.

Precursor for Diverse Heterocyclic Architectures

The reactivity of the 1,3-oxazin-6-one core allows for its transformation into a range of other heterocyclic systems through reactions with various nucleophiles. This versatility makes it a valuable starting material in synthetic organic chemistry.

One notable transformation involves the reaction of 1,3-oxazin-6-one derivatives with dinucleophilic reagents to construct new ring systems. For instance, the reaction of related 1,3-oxazin-6-ones with hydrazines can lead to the formation of pyridazine (B1198779) derivatives. This transformation typically proceeds through a ring-opening, ring-closing cascade mechanism, where the hydrazine (B178648) initially attacks the oxazinone ring, followed by intramolecular condensation to form the new heterocyclic core. While specific examples detailing the reaction of this compound with a wide array of dinucleophiles are not extensively documented in readily available literature, the general reactivity pattern of the 1,3-oxazin-6-one scaffold suggests its potential for the synthesis of various nitrogen-containing heterocycles, including pyridazines, pyrimidines, and triazoles, upon reaction with appropriate binucleophiles like hydrazine, urea (B33335), and amidines, respectively.

Furthermore, 1,4-oxazinone precursors, which share some structural similarities, have been effectively used in tandem cycloaddition/cycloreversion reaction sequences with alkynes to produce highly substituted pyridine (B92270) products. nih.gov This methodology highlights the potential of oxazinone scaffolds in the de novo synthesis of complex aromatic heterocycles.

The following table summarizes the potential heterocyclic systems that could be derived from this compound based on the general reactivity of the oxazinone core.

DinucleophilePotential Heterocyclic Product
HydrazinePyridazine derivative
AmidinesPyrimidine (B1678525) derivative
GuanidineAminopyrimidine derivative

Intermediate in Multi-Step Total Syntheses

The structural motif of 1,3-oxazin-6-one has been identified in natural products, suggesting its potential as a key intermediate in the total synthesis of complex bioactive molecules. A notable example is the isolation of bohemamine-type pyrrolizidine (B1209537) alkaloids from marine-derived Streptomyces spinoverrucosus, where novel 1,3-oxazin-6-one derivatives were also found. This co-occurrence points towards a possible biosynthetic relationship and highlights the relevance of the oxazinone core in the construction of these intricate alkaloid structures.

The biosynthesis of bohemamines involves a nonribosomal peptide synthetase and a Baeyer–Villiger monooxygenase for the formation of the pyrrolizidine core. acs.org While the direct use of this compound as a starting material in a laboratory total synthesis of a bohemamine (B1204589) alkaloid is not yet prominently reported, the structural similarity makes it a plausible synthetic precursor. Chemists often draw inspiration from biosynthetic pathways to design efficient total syntheses. nih.govrsc.org Therefore, a synthetic strategy could be envisioned where a suitably functionalized this compound derivative serves as a key building block for the stereocontrolled assembly of the pyrrolizidine skeleton.

The general utility of oxazinones as intermediates is further exemplified by their use in the synthesis of other complex alkaloids, such as the ergot alkaloid natural product xylanigripone A, where a 1,4-oxazin-2-one intermediate was employed in a tandem cycloaddition/cycloreversion sequence. nih.gov This demonstrates the strategic importance of oxazinone intermediates in accessing complex and biologically significant molecular architectures.

Integration into Novel Materials and Functional Systems

Beyond its role in synthetic organic chemistry, the this compound scaffold is being explored for its potential in materials science, particularly in the fields of non-linear optics and polymer chemistry.

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and donor-acceptor functionalities can exhibit significant non-linear optical (NLO) properties, making them attractive for applications in optoelectronics and photonics. nih.gov The structure of this compound, featuring phenyl groups attached to a heterocyclic ring, suggests the potential for NLO activity.

Theoretical studies using computational methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of novel organic compounds. researchgate.net These calculations can provide insights into the hyperpolarizability of a molecule, which is a measure of its second-order NLO response. For related heterocyclic systems like 1,3,4-oxadiazole (B1194373) and triazole derivatives, DFT studies have been conducted to evaluate their NLO potential. researchgate.netdntb.gov.ua While specific experimental or extensive theoretical data on the NLO properties of this compound are not widely available, the general principles of NLO materials design suggest that its electronic structure could be conducive to such properties. The presence of aromatic rings and heteroatoms can lead to significant charge transfer and polarization upon interaction with an intense light source, which are key requirements for a second-order NLO response, such as second-harmonic generation (SHG). arxiv.org

Further research, both computational and experimental, is necessary to fully elucidate and quantify the NLO properties of this compound and its derivatives.

Role in Polymer Chemistry and Advanced Materials Development

The incorporation of heterocyclic moieties into polymer structures can impart unique thermal, mechanical, and optical properties to the resulting materials. While the direct polymerization of this compound as a monomer has not been extensively reported, its integration into polymer chains as a pendant group is a viable strategy for creating novel functional polymers.

Polymers containing oxazoline (B21484) rings, such as poly(2-oxazoline)s, are a well-studied class of materials with tunable properties. mdpi.commdpi.com These polymers can be synthesized with functional side chains, and the incorporation of an aromatic heterocyclic group like this compound could significantly influence the polymer's characteristics. For instance, the rigidity and aromaticity of the diphenyl-oxazinone moiety could enhance the thermal stability and modify the mechanical properties of the polymer.

The synthesis of such polymers could be achieved through the polymerization of a monomer containing the this compound unit. For example, a vinyl or acrylic monomer bearing the oxazinone group could be subjected to radical or other polymerization methods. Alternatively, the oxazinone moiety could be attached to a pre-existing polymer through post-polymerization modification.

The table below outlines the potential effects of incorporating the this compound moiety into a polymer backbone.

PropertyPotential Effect of Incorporation
Thermal Stability Increased due to the rigid aromatic and heterocyclic structure.
Mechanical Properties Potential increase in modulus and tensile strength.
Optical Properties Possibility of introducing refractive index changes or NLO properties.
Solubility Modified solubility characteristics depending on the polymer backbone.

Research in this area is still emerging, but the unique structure of this compound makes it a promising candidate for the development of advanced polymers with tailored properties for various applications.

Q & A

Q. What safety protocols mitigate risks when handling this compound?

  • Methodological Answer : Follow SDS guidelines for similar oxazines: use PPE (gloves, goggles), avoid inhalation, and store in inert atmospheres. Decomposition products (e.g., acetonitrile) require fume hoods and emergency protocols (e.g., activated charcoal for ingestion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.